

# Application Notes & Protocols: Preparation of Niosomes using Sorbitan Monostearate and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Introduction to Niosomes**

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants, which self-assemble into a bilayer structure in an aqueous medium.[1][2][3] These vesicles are structurally analogous to liposomes but offer advantages such as higher chemical stability, lower cost, and greater ease of handling and storage.[4] Niosomes can encapsulate a wide range of drug molecules, including hydrophilic, lipophilic, and amphiphilic agents, making them versatile carriers for targeted drug delivery.[1][5][6]

The two primary components discussed herein are:

- Sorbitan Monostearate (Span 60): A non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value (4.7), which is favorable for the formation of stable vesicles.[7][8] Its long saturated alkyl chain (C18) contributes to the formation of a less permeable and more rigid bilayer.
- Cholesterol: A steroid molecule incorporated into the niosomal bilayer to act as a stabilizing agent.[2][4] It modulates bilayer fluidity, reduces drug leakage, and improves the entrapment efficiency by preventing the aggregation of surfactant molecules through steric hindrance.[7]



This document provides detailed protocols for the preparation of niosomes using Sorbitan monostearate (Span 60) and cholesterol, along with methods for their characterization.

# **Experimental Protocols: Niosome Preparation Methods**

The selection of a preparation method depends on the properties of the drug to be encapsulated and the desired characteristics of the niosomes, such as size and lamellarity.

This is the most common and straightforward method for preparing niosomes.[5][9][10] It involves the formation of a thin film of the surfactant and cholesterol, followed by hydration with an aqueous phase.

#### Protocol:

- Dissolution: Accurately weigh Sorbitan monostearate (Span 60) and cholesterol in a desired molar ratio (e.g., 1:1, 2:1, or 3:1).[11][12][13] Dissolve the mixture in a suitable organic solvent or a combination of solvents (e.g., 10 mL of chloroform, methanol, or a 2:1 chloroform:methanol mixture) in a round-bottom flask.[3][12] If encapsulating a lipophilic drug, it should be co-dissolved in this step.
- Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 60°C.[5][7] Rotate the flask to ensure the formation of a thin, dry, and uniform film on the inner wall.
- Film Drying: To ensure complete removal of residual organic solvent, the flask can be kept in a desiccator under vacuum for at least 24 hours.[7]
- Hydration: Hydrate the thin film with an aqueous phase (e.g., phosphate-buffered saline, deionized water) by adding the solution to the flask.[10] If encapsulating a hydrophilic drug, it should be dissolved in this aqueous phase. The hydration should be carried out at a temperature above the gel-to-liquid phase transition temperature of Span 60 (~53°C), typically around 60°C.[7]
- Vesicle Formation: Gently agitate or shake the flask by hand to facilitate the swelling of the film and the formation of multilamellar vesicles (MLVs).[2][3]



Size Reduction (Optional): To obtain smaller and more uniform vesicles (small unilamellar vesicles or SUVs), the niosomal suspension can be subjected to downsizing techniques such as sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.[2][14]

This method is particularly suitable for encapsulating lipophilic drugs and typically produces niosomes of a smaller size.[5]

#### Protocol:

- Preparation of Phases: Prepare an organic phase by dissolving Span 60 and cholesterol in diethyl ether. The drug to be encapsulated is also added to this phase.
- Injection: Prepare an aqueous phase (e.g., phosphate buffer) and heat it to approximately 60-65°C.[8] Slowly inject the organic solution through a fine gauge needle (e.g., 14-gauge) into the heated aqueous phase with constant stirring.[2]
- Niosome Formation: The difference in temperature between the two phases causes the rapid vaporization of the ether, leading to the spontaneous formation of niosomes.[8]

This technique is known for its ability to encapsulate a large volume of the aqueous phase, leading to high entrapment efficiencies for hydrophilic drugs.[9]

### Protocol:

- Emulsion Formation: Dissolve the surfactant (Span 60) and cholesterol in an organic solvent (e.g., a chloroform and ether mixture). Add a small volume of the aqueous phase (containing the hydrophilic drug) to this organic solution.
- Sonication: Sonicate the mixture to form a stable water-in-oil (w/o) emulsion.
- Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent is removed, the system transitions from an emulsion to a viscous gel and finally to a suspension of niosomes.

# **Characterization of Niosomes**



After preparation, the niosomal formulations must be characterized to ensure they meet the required specifications for the intended application.

### Protocols for Characterization:

- Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:
  - Method: Dynamic Light Scattering (DLS) is used to determine the average particle size (z-average diameter) and the PDI, which indicates the width of the size distribution.[15][16]
    The same instrument is typically used to measure the Zeta Potential, which predicts the long-term stability of the niosomal suspension. A high absolute zeta potential value (>|30| mV) generally indicates good stability due to electrostatic repulsion between particles.[11]
  - Procedure: Dilute the niosomal suspension with deionized water and place it in the instrument's cuvette for analysis.
- Entrapment Efficiency (%EE):
  - Method: This parameter quantifies the percentage of the initial drug that is successfully encapsulated within the niosomes. It requires the separation of the unentrapped ("free") drug from the niosomes.
  - Procedure:
    - Separate the unentrapped drug from the niosome suspension using methods like centrifugation, dialysis, or gel filtration.[2]
    - Quantify the amount of free drug in the supernatant (or dialysate) using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
    - Calculate the %EE using the following formula: %EE = [(Total Drug Amount Free Drug Amount) / Total Drug Amount] x 100%
- Morphological Examination:
  - Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy
    (SEM) is used to visualize the shape, size, and lamellarity of the niosomes.



 Procedure: Place a drop of the niosomal dispersion onto a carbon-coated copper grid, negatively stain it (e.g., with phosphotungstic acid), allow it to dry, and then observe it under the microscope.

# Data Presentation: Formulation and Characterization

The ratio of Sorbitan monostearate to cholesterol is a critical parameter that significantly influences the physicochemical properties of the resulting niosomes. Increasing the proportion of cholesterol generally increases vesicle size and entrapment efficiency but may decrease drug release.[3][7]

Table 1: Effect of Span 60:Cholesterol Ratio on Niosome Characteristics

| Formula<br>tion<br>Code | Molar<br>Ratio<br>(Span<br>60:Chol<br>esterol) | Prepara<br>tion<br>Method      | Average<br>Particle<br>Size<br>(nm) | PDI    | Zeta<br>Potentia<br>I (mV) | Entrap<br>ment<br>Efficien<br>cy (%) | Referen<br>ce    |
|-------------------------|------------------------------------------------|--------------------------------|-------------------------------------|--------|----------------------------|--------------------------------------|------------------|
| F1                      | 1:1                                            | Thin-<br>Film<br>Hydrati<br>on | 80 - 276                            | < 0.35 | < -9.7                     | ~50-63                               | [11][13]<br>[17] |
| F2                      | 2:1                                            | Thin-Film<br>Hydration         | 225.4                               | 0.153  | -                          | 85.72                                | [18]             |
| F3                      | 3:1                                            | Thin-Film<br>Hydration         | -                                   | -      | -                          | 81.4                                 | [13]             |

| NS6 | Varied | Thin-Film Hydration | 618.47 | 0.86 | Negative | 83.83 |[12] |

Note: The values presented are compiled from different studies and may vary based on the specific experimental conditions, including the encapsulated drug, hydration medium, and post-preparation processing.



## **Visualization of Workflow and Structures**

Diagrams created using Graphviz to illustrate key processes and concepts.



Click to download full resolution via product page

Caption: Workflow for niosome preparation by the Thin-Film Hydration method.

Caption: Structure of a niosome with Span 60 and Cholesterol.





Click to download full resolution via product page

Caption: Relationship between formulation variables and niosome characteristics.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Formulation and Evaluation of Niosomes PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]

# Methodological & Application





- 6. Niosome Preparation Techniques and Structure—An Illustrated Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Niosomes: A Novel Carrier for Drug Delivery | Auctores [auctoresonline.org]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorbitane Monostearate and Cholesterol based Niosomes for Oral Delivery of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of surfactant-cholesterol ratio on zidovudine niosomes [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [bjpharm.org.uk]
- 16. Making sure you're not a bot! [bjpharm.org.uk]
- 17. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Preparation of Niosomes using Sorbitan Monostearate and Cholesterol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10781299#how-to-prepare-niosomes-using-sorbitan-monostearate-and-cholesterol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com